molecular formula C9H16N4 B15275748 1-cycloheptyl-1H-1,2,4-triazol-3-amine

1-cycloheptyl-1H-1,2,4-triazol-3-amine

Cat. No.: B15275748
M. Wt: 180.25 g/mol
InChI Key: NQVCDFIBALXGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cycloheptyl-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by the introduction of the cycloheptyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formamide can yield the triazole ring, which can then be alkylated with cycloheptyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Mechanism of Action

The mechanism of action of 1-cycloheptyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .

Comparison with Similar Compounds

Comparison: 1-Cycloheptyl-1H-1,2,4-triazol-3-amine is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties. This can result in different biological activities and chemical reactivity compared to its cyclohexyl and cyclopentyl analogs .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-cycloheptyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c10-9-11-7-13(12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

NQVCDFIBALXGCD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.